![molecular formula C13H22N2O3 B2418550 Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate CAS No. 2490405-98-4](/img/structure/B2418550.png)

Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

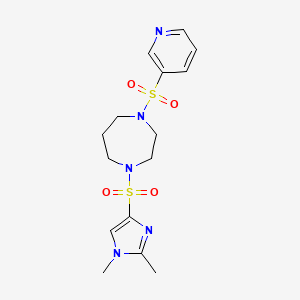

“Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-azetidine]-1’-carboxylate” is a complex organic compound. It incorporates a bicyclo[2.1.1]hexane structure, which is a valuable saturated bicyclic structure found in many newly developed bio-active compounds .

Synthesis Analysis

The synthesis of such compounds involves an efficient and modular approach. The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . Another approach involves a catalytic alkene insertion that delivers substituted bicyclo[2.1.1]hexanes (BCHs) by a highly atom-economical intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones .Molecular Structure Analysis

The molecular structure of this compound is complex, incorporating a bicyclo[2.1.1]hexane structure, an azetidine ring, and a carboxylate group. The InChI code for this compound is 1S/C11H20N2O3/c1-9(2,3)16-8(14)13-6-11-4-10(12,5-11)7-15-11/h4-7,12H2,1-3H3, (H,13,14) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include [2 + 2] cycloaddition and intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones .Scientific Research Applications

Synthesis and Molecular Structure

The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, closely related to the queried chemical, has been synthesized and characterized, revealing insights into its molecular structure through single-crystal X-ray diffraction analysis. This research contributes to the understanding of cyclic amino acid esters and their structural properties (Moriguchi et al., 2014).

Synthesis of Dipeptide Analogues

Research on tert-butyloxycarbonyl amino acid analogues, including non-proteinogenic amino acids, highlights the synthesis of complex molecules that incorporate structures similar to the queried compound. This work is significant for the creation of dipeptide analogues and their potential applications (Schutkowski et al., 2009).

Development of Constrained Peptidomimetics

An efficient synthesis of azabicycloalkane amino acids, which are crucial in the creation of rigid dipeptide mimetics, has been reported. These compounds, including structures similar to the queried chemical, are valuable in peptide-based drug discovery, showcasing the compound's relevance in medicinal chemistry (Mandal et al., 2005).

Synthesis of Stereoselective Derivatives

Studies have developed methods for the synthesis of stereoisomers of compounds with structures akin to tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate. This research is crucial in exploring the stereochemical aspects of such compounds and their potential applications (Bakonyi et al., 2013).

Scale-Up Synthesis for Drug Candidates

The scale-up synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate, closely related to the queried compound, has been investigated. This is particularly significant for the production of biologically active compounds and pharmaceuticals, highlighting the compound's relevance in large-scale medicinal applications (Yamashita et al., 2019).

Future Directions

Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of new bio-active compounds, but they are still underexplored from a synthetic accessibility point of view . Therefore, future research could focus on developing more efficient and accessible synthetic routes to these compounds.

properties

IUPAC Name |

tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-10(2,3)17-9(16)15-7-13(8-15)12(14)5-11(4,6-12)18-13/h5-8,14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOIEFWONXYOHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1)(C3(O2)CN(C3)C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarbonitrile](/img/structure/B2418470.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2418471.png)

![3-{4-[4-(4-Acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2418473.png)

![N-(2-furylmethyl)-4-{[2-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2418475.png)

![5-bromo-6-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-3-carboxamide](/img/structure/B2418477.png)

![3-(2,5-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2418483.png)

![3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2418485.png)